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Introduction

Gastrin, a peptide hormone primarily responsible for stimulating gastric acid secretion, also
functions as a significant growth factor for various gastrointestinal cells, including
enterochromaffin-like (ECL) cells. The biological effects of gastrin are predominantly mediated
through the cholecystokinin-2 (CCK2) receptor. Dysregulation of gastrin signaling has been
implicated in the pathophysiology of several gastrointestinal disorders, including
gastroesophageal reflux disease (GERD) and certain types of cancer.

JNJ-26070109 is a potent and selective, orally bioavailable, competitive antagonist of the
CCK2 receptor.[1] Its development represents a targeted approach to modulate gastrin-
mediated pathways for therapeutic benefit. This technical guide provides an in-depth overview
of INJ-26070109, focusing on its mechanism of action, its interplay with gastrin signaling, and
the experimental evidence supporting its pharmacological profile.

Core Mechanism of Action

JNJ-26070109 exerts its pharmacological effects by competitively binding to the CCK2
receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. The binding
affinity of INJ-26070109 to the CCK2 receptor has been determined in various species.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15615440?utm_src=pdf-interest
https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22300007/
https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Species Receptor pKi

Human CCK2 8.49[1]
Rat CCK2 7.99[1]
Dog CCK2 7.70[1]

Table 1: Binding Affinity of JINJ-
26070109 for the CCK2

Receptor

By blocking the interaction of gastrin with its receptor, INJ-26070109 effectively attenuates the
two primary physiological responses to gastrin: the stimulation of gastric acid secretion and the
trophic effects on gastrointestinal mucosal cells.

Gastrin-Mediated Signaling Pathways

Gastrin binding to the CCK2 receptor, a G-protein coupled receptor (GPCR), initiates a
cascade of intracellular events. The primary pathway involves the activation of Gq proteins,
leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C
(PKC). These events culminate in the activation of downstream kinases, such as the mitogen-
activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and
differentiation.
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Preclinical Data: Effects on Gastric Acid Secretion
in Rats

The efficacy of INJ-26070109 in modulating gastric acid secretion has been extensively
studied in preclinical rat models, often utilizing a chronic gastric fistula model to allow for direct

and repeated measurement of gastric acid output.

Acute Effects

A single intravenous dose of JINJ-26070109 demonstrated a rapid onset of action, significantly
suppressing basal acid secretion.

Effect on Basal Acid

Treatment Dose (umol-kg=1) Route ]
Secretion

JNJ-26070109 60 V. >80% inhibition

Table 2: Acute Effect
of INJ-26070109 on
Basal Gastric Acid

Secretion in Rats.

Chronic Effects and Prevention of Omeprazole-Induced
Acid Rebound

Chronic administration of INJ-26070109, both alone and in combination with the proton pump
inhibitor (PP1) omeprazole, has been evaluated to determine its sustained efficacy and its
potential to mitigate the acid rebound phenomenon associated with PPI withdrawal.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

) Pentagastrin- Histamine-
Basal Acid ) ) ) )
Treatment ) _ Stimulated Acid  Stimulated Acid
Duration Secretion ) ]
Group o Secretion Secretion
Inhibition o o
Inhibition Inhibition
JNJ-26070109 _
~25% (chronic
(30 umol-kg—1 21 days ~66% ~70%
] treatment only)
b.i.d.)
Omeprazole (400 B
21 days >90% >90% Not specified
pmol-kg1)
JNJ-26070109 + 3
21 days >90% >90% Not specified

Omeprazole

Table 3: Chronic
Effects of INJ-
26070109 on
Gastric Acid
Secretion in
Rats.

Notably, following cessation of treatment, animals treated with omeprazole alone exhibited a
significant rebound in acid hypersecretion. In contrast, no such rebound was observed in
animals treated with JINJ-26070109 alone or in combination with omeprazole.

Preclinical Data: Effects on Gastrin-Mediated
Trophic Activity

Hypergastrinemia, often a consequence of long-term acid suppression with PPIs, is known to
have trophic effects on the gastric mucosa, leading to ECL cell hyperplasia. INJ-26070109 has
been shown to antagonize these proliferative effects of gastrin.

Serum Gastrin Levels

Chronic treatment with both omeprazole and JNJ-26070109 resulted in an increase in serum
gastrin levels, a physiological response to reduced gastric acidity. However, the downstream
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consequences of elevated gastrin were blocked by JNJ-26070109's antagonism of the CCK2

receptor.
. Serum Gastrin Level  Fold Increase vs.
Treatment Group Duration
(pM) Control

Control 21 days 61+11
Omeprazole (400

21 days 428 + 14 ~7-fold
pmol-kg1)
JNJ-26070109 (10

) 21 days 179 + 26 ~3-fold

pumol-kg=t b.i.d.)
JNJ-26070109 +

21 days 363+ 19 ~6-fold

Omeprazole

Table 4: Effect of
Chronic Treatment on
Serum Gastrin Levels

in Rats.

Effects on ECL Cell Proliferation

While specific quantitative data on the direct inhibition of ECL cell proliferation by JNJ-
26070109 is not extensively detailed in the available literature, the prevention of omeprazole-
induced acid rebound and the known mechanism of gastrin-induced ECL cell hyperplasia
strongly suggest an anti-proliferative effect. Co-administration of INJ-26070109 with
omeprazole was observed to suppress the ECL cell proliferation that is typically seen with
omeprazole treatment alone.

Experimental Protocols

The preclinical evaluation of INJ-26070109 has relied on established and rigorous
experimental methodologies.

Chronic Gastric Fistula Rat Model
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To enable the precise and repeated measurement of gastric acid secretion, a chronic gastric
fistula is surgically implanted into the stomach of rats. This model allows for the collection of
gastric juice under various conditions (basal, and following stimulation with secretagogues like
pentagastrin and histamine) without causing distress to the animal.
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Measurement of Gastric Acid Secretion

Gastric juice samples are collected from the fistula at regular intervals. The volume of the
collected juice is measured, and the acid concentration is determined by titration with a
standardized base (e.g., NaOH) to a neutral pH. The total acid output is then calculated and
expressed as pmol H* per unit of time.

Assessment of ECL Cell Proliferation

The trophic effects of gastrin and the anti-proliferative effects of INJ-26070109 are assessed
by examining the gastric mucosa at the end of the treatment period. Methodologies include:

» Histology: Stomach tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin)
to visualize the mucosal architecture and identify any cellular changes.

e Immunohistochemistry: Specific antibodies are used to identify and quantify ECL cells (e.g.,
using antibodies against histidine decarboxylase or chromogranin A). Proliferating cells can
be identified using markers such as Ki-67 or by incorporating labeled nucleotides (e.g.,
BrdU) followed by detection with specific antibodies.

» Biochemical Markers: Tissue levels of histamine and the activity of histidine decarboxylase,
the enzyme responsible for histamine synthesis in ECL cells, can be measured as indirect
markers of ECL cell mass and activity.

Conclusion

JNJ-26070109 is a selective CCK2 receptor antagonist that effectively inhibits gastrin-mediated
gastric acid secretion and demonstrates the potential to counteract the trophic effects of
hypergastrinemia. Preclinical studies in rats have shown its efficacy in both acute and chronic
settings, and notably, its ability to prevent the acid rebound phenomenon associated with PPI
withdrawal. These findings underscore the therapeutic potential of JNJ-26070109 in the
management of acid-related gastrointestinal disorders, offering a distinct mechanism of action
compared to existing therapies. Further research, particularly quantitative assessment of its
anti-proliferative effects in various models, will continue to elucidate the full therapeutic utility of
this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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